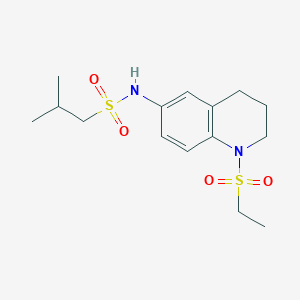![molecular formula C15H23N5O B2739851 5-(Aminomethyl)-1-ethyl-6-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine CAS No. 932113-94-5](/img/structure/B2739851.png)
5-(Aminomethyl)-1-ethyl-6-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Characterization
The chemical compound 5-(Aminomethyl)-1-ethyl-6-methyl-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine is involved in the synthesis of novel heterocyclic compounds, which are of significant interest in scientific research due to their potential applications in various fields, including materials science and medicinal chemistry. One method for synthesizing related compounds involves the condensation of pyrazole-5-amine derivatives with activated carbonyl groups, leading to the formation of new N-fused heterocycles with good to excellent yields (Ghaedi et al., 2015).
Reaction Mechanisms and Structural Studies
Research on similar compounds has shown that the reaction of hydroxymethyl pyrazole derivatives with primary amines can yield various N-substituted products, where the structural analysis is conducted using techniques such as FT-IR, UV–visible, and NMR spectroscopy, mass spectroscopy, and X-ray crystallography. These studies provide insights into the geometric parameters and potential biological activities of the compounds, highlighting their importance in understanding the underlying mechanisms and interactions at the molecular level (Titi et al., 2020).
Biological Activities and Applications
The synthesis and characterization of pyrazole derivatives, including those similar to the mentioned compound, have been extensively studied for their biological activities. For instance, certain pyrazole derivatives have been synthesized and evaluated for their cytotoxic properties against various cancer cell lines, indicating the potential of these compounds in anticancer research (Wardakhan et al., 2018).
Novel Fluorescent Molecules
Additionally, compounds derived from ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate have been explored for the synthesis of novel fluorescent molecules, which could be utilized as attractive fluorophores due to their strong fluorescence intensity and binding sites. This highlights the potential application of such compounds in the development of new materials with desirable photophysical properties (Wu et al., 2006).
Mécanisme D'action
Target of Action
The primary targets of the compound are currently unknown. The compound, also known as 5-(aminomethyl)-1-ethyl-6-methyl-N-(oxan-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine, is a complex molecule that may interact with multiple targets in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of complex biochemical reactions .
Biochemical Pathways
It is likely that the compound influences several pathways due to its complex structure and potential for multiple interactions .
Pharmacokinetics
Given its complex structure, it is likely that the compound has a diverse range of pharmacokinetic properties that influence its bioavailability .
Result of Action
Given its potential for multiple interactions, it is likely that the compound has a wide range of effects at the molecular and cellular level .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can all impact how the compound interacts with its targets .
Propriétés
IUPAC Name |
5-(aminomethyl)-1-ethyl-6-methyl-N-(oxan-4-yl)pyrazolo[3,4-b]pyridin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-3-20-15-13(9-17-20)14(12(8-16)10(2)18-15)19-11-4-6-21-7-5-11/h9,11H,3-8,16H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSSDEDGCHQSNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=NC(=C(C(=C2C=N1)NC3CCOCC3)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[3-(1,3-benzothiazol-2-yloxy)azetidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2739768.png)
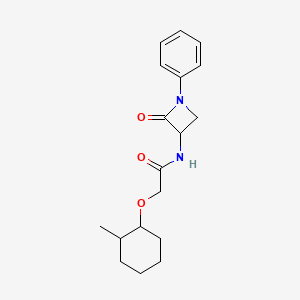
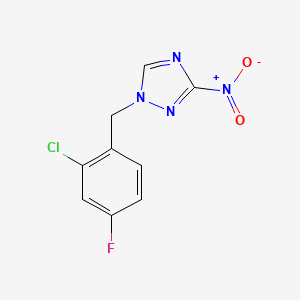

![1-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2739774.png)
![5-(4-benzoylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2739775.png)
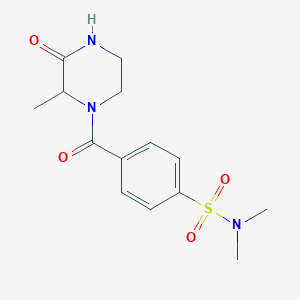
![N-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}-9H-xanthene-9-carboxamide](/img/structure/B2739777.png)
![2-cyclopentyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2739778.png)
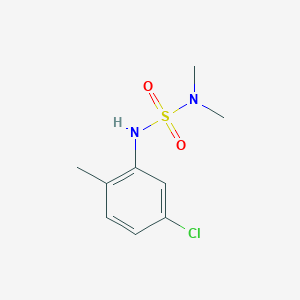
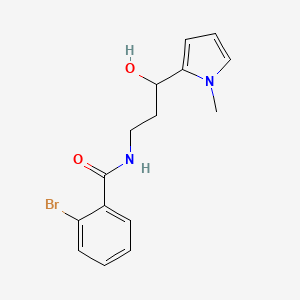
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2739781.png)
![N-[4-[[2-(3-Chlorophenyl)ethylamino]methyl]phenyl]acetamide;hydrochloride](/img/structure/B2739783.png)
